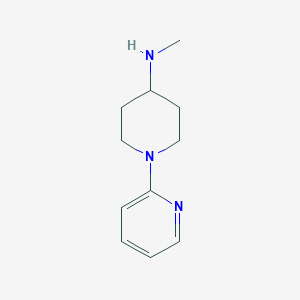

N-methyl-1-(pyridin-2-yl)piperidin-4-amine

Description

N-Methyl-1-(pyridin-2-yl)piperidin-4-amine (molecular formula: C₁₁H₁₇N₃) is a heterocyclic amine featuring a piperidine core substituted with a pyridin-2-yl group at the 1-position and a methylamino group at the 4-position. Its SMILES representation is CNC1CCN(CC1)C2=CC=CC=N2, and its InChIKey is QHIXWPOEUOJBOF-UHFFFAOYSA-N .

Properties

IUPAC Name |

N-methyl-1-pyridin-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-12-10-5-8-14(9-6-10)11-4-2-3-7-13-11/h2-4,7,10,12H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIXWPOEUOJBOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405058-06-2 | |

| Record name | N-methyl-1-(pyridin-2-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-methyl-1-(pyridin-2-yl)piperidin-4-amine involves the reductive amination of 1-(pyridin-2-yl)piperidin-4-one with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

N-Alkylation: Another approach involves the N-alkylation of 1-(pyridin-2-yl)piperidin-4-amine with methyl iodide or methyl bromide under basic conditions, such as using sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for N-methyl-1-(pyridin-2-yl)piperidin-4-amine often involve scalable versions of the above synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyl-1-(pyridin-2-yl)piperidin-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium azide, sodium methoxide, dimethylformamide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: N-methyl-1-(pyridin-2-yl)piperidin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar heterocyclic amines in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry: In the industrial sector, N-methyl-1-(pyridin-2-yl)piperidin-4-amine is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

N-Methyl-1-(Pyrimidin-4-yl)Piperidin-4-Amine (CAS 1343134-72-4)

- Molecular Formula : C₁₀H₁₆N₄

- Key Differences: Replaces the pyridine ring with a pyrimidine ring, introducing an additional nitrogen atom.

- Applications : Listed in chemical catalogs but lacks reported biological data .

N-Methyl-1-[6-Methyl-2-(Propan-2-yl)Pyrimidin-4-yl]Piperidin-4-Amine (CAS 1216016-99-7)

Pyridine Derivatives with Extended Linkers

N-Methyl-1-[2-(Pyridin-2-yl)Ethyl]Piperidin-4-Amine (CID 47002782)

- Molecular Formula : C₁₃H₂₁N₃

- Key Differences : A two-carbon linker between the piperidine and pyridine groups, enhancing conformational flexibility.

- Structural Impact : May improve binding to targets requiring extended pharmacophores .

3,3-Dimethyl-1-(Pyridin-2-yl)Butan-2-ylAmine (Ref: 3D-YZB99571)

- Molecular Formula : C₁₂H₁₉N₃ (estimated)

Heterocyclic Core Modifications

N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine

- Molecular Formula : C₁₃H₁₅N₅ (estimated)

- Key Differences : Replaces piperidine with a pyrazole ring and introduces a cyclopropyl group. Such changes drastically alter electron distribution and metabolic stability .

1-(4-(1H-Benzo[d]Imidazol-2-yl)Pyridin-2-yl)Piperidin-4-Amine

Pharmacologically Active Analogs

EPPA-1 (PDE4 Inhibitor)

Structural and Functional Data Table

Biological Activity

N-methyl-1-(pyridin-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-methyl-1-(pyridin-2-yl)piperidin-4-amine is C₁₃H₁₈N₃, featuring a piperidine ring substituted with a pyridine moiety. This structure is crucial for its biological activity, influencing its interactions with various biological macromolecules such as proteins and nucleic acids.

N-methyl-1-(pyridin-2-yl)piperidin-4-amine exhibits its biological effects primarily through interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating psychiatric disorders, including antipsychotic and anxiolytic effects. The compound's mechanism may involve acting as an agonist or antagonist at these receptors, modulating their activity and influencing various biochemical pathways.

Pharmacological Applications

Research indicates that N-methyl-1-(pyridin-2-yl)piperidin-4-amine holds promise in several therapeutic areas:

- Neurology : Potential treatment for psychiatric disorders.

- Oncology : Investigated for its role in cancer therapeutics due to its ability to interact with specific cellular pathways.

Comparative Biological Activity

The compound's activity can be compared to similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-methyl-1-(pyridin-3-yl)piperidin-4-amine | Pyridine at 3-position | Different pharmacological properties due to positional isomerism |

| N-methyl-1-(pyridin-4-yl)piperidin-4-amine | Pyridine at 4-position | Distinct chemical behavior impacting activity |

| N-methyl-1-(pyridin-2-yl)piperidin-3-amine | Piperidine substituted at 3-position | Altered reactivity and target interaction |

In Vitro Studies

In vitro studies have demonstrated that N-methyl-1-(pyridin-2-yl)piperidin-4-amine interacts with various enzymes and receptors, showing significant inhibition or modulation effects. For instance, studies have indicated potential antipsychotic properties linked to its action on serotonin receptors, where it exhibited IC₅₀ values comparable to established antipsychotic drugs .

Case Studies

A notable case study involved the administration of N-methyl derivatives in animal models, which revealed a marked reduction in anxiety-like behaviors. This was assessed through behavioral assays such as the elevated plus maze and open field tests, indicating the compound's anxiolytic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.